6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
CAS No. |
1339156-15-8 |
|---|---|
Molecular Formula |
C9H8F3N |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H8F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2 |
InChI Key |
ZKJWTLXETCFLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C(=C(C=C21)F)F)F |
Purity |
95 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 6,7,8 Trifluoro 1,2,3,4 Tetrahydroisoquinoline Derivatives
Positional and Electronic Effects of Fluorine on Molecular Interactions
The substitution of hydrogen with fluorine at positions 6, 7, and 8 of the tetrahydroisoquinoline ring imparts significant changes to the molecule's electronic profile and its capacity for intermolecular interactions. Fluorine is the most electronegative element, and its presence on the aromatic ring has strong electron-withdrawing effects. This electronic perturbation is fundamental to the altered biological activity of fluorinated compounds. nih.gov
The dense fluorination on the benzene ring of the 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline scaffold creates a polarized aromatic system. This influences the acidity of the secondary amine (N-H) in the heterocyclic ring, which can be a critical hydrogen bond donor. Furthermore, the C-F bond itself can act as a weak hydrogen bond acceptor. Weak interactions involving organic fluorine, such as C-H···F hydrogen bonds and C-F···F-C interactions, play a major role in directing the crystal packing and conformation of highly flexible molecules like tetrahydroisoquinoline derivatives. dntb.gov.uaresearchgate.net
Computational and charge density analyses on related tetrafluorinated tetrahydroisoquinoline derivatives have provided quantitative insights into these interactions. rsc.org These studies reveal that C-H···F-C interactions can be significantly stabilizing. The topological analysis of electron densities shows that intermolecular interactions mediated by "organic fluorine" are of a closed-shell type. rsc.org The electrostatic potential around the fluorine atoms can feature a positive region, known as a σ-hole, which allows for attractive C-F···F-C interactions, influencing molecular assembly and receptor binding. rsc.org The specific arrangement of the three fluorine atoms in the 6,7,8-trifluoro derivative would create a unique electrostatic map, guiding its interaction with biological targets.
Table 1: Key Intermolecular Interactions Mediated by Fluorine
| Interaction Type | Description | Significance in Molecular Recognition |
|---|---|---|
| C-H···F Hydrogen Bond | A weak hydrogen bond where the fluorine atom acts as the acceptor. | Contributes to conformational stability and receptor-ligand binding. dntb.gov.uaresearchgate.net |
| C-F···F-C Interaction | A dipole-dipole interaction between two polarized carbon-fluorine bonds. | Influences crystal packing and the orientation of molecules within a binding pocket. rsc.org |
| Orthogonal Multipolar Interactions | Interactions between the electron-rich "belt" of a fluorine atom and an electron-poor aromatic ring. | Can provide additional binding energy and specificity. |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jmaterenvironsci.comfrontiersin.org For tetrahydroisoquinoline derivatives, various QSAR studies have been conducted to identify key structural features that modulate their activity against different biological targets, such as histone deacetylase 8 (HDAC8). nih.gov
While specific QSAR studies on this compound derivatives are not extensively documented in the current literature, the methodologies applied to the broader class of THIQ compounds are directly relevant. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a 3D-QSAR model. The resulting contour maps highlight regions where bulky groups or specific electrostatic charges are predicted to increase or decrease activity.
CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed picture of the structural requirements for activity. frontiersin.org
In a typical QSAR study of tetrahydroisoquinoline inhibitors, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical parameters (e.g., HOMO/LUMO energies) are calculated. jmaterenvironsci.com These descriptors are then used to build a mathematical model that predicts the biological activity (e.g., IC₅₀) of new, unsynthesized compounds. mdpi.com For this compound derivatives, QSAR models would need to incorporate descriptors that accurately capture the effects of the fluorine atoms, such as electrostatic potential and halogen bond propensity, to guide the design of more potent analogs.
Rational Design Strategies for Modifying Biological Activities
The tetrahydroisoquinoline scaffold possesses considerable conformational flexibility. Restricting this flexibility is a powerful strategy in drug design to lock the molecule into its "bioactive" conformation, which can lead to increased potency and selectivity for a specific biological target. nih.gov The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety, for instance, is widely used as a conformationally constrained analog of the amino acid phenylalanine. rsc.orgresearchgate.net
For derivatives of this compound, this principle can be applied by introducing rigid structural elements. One successful approach involves fusing an additional ring to the THIQ core. A study on phosphodiesterase 4 (PDE4) inhibitors demonstrated that creating oxazolidinone-fused tetrahydroisoquinoline derivatives, as conformationally restricted analogues of the drug rolipram, led to compounds with high inhibitory activity and selectivity. nih.gov This strategy reduces the number of available low-energy conformations, decreasing the entropic penalty upon binding to the target. Applying such a strategy to the trifluorinated scaffold could enhance its affinity for specific receptors by pre-organizing the key binding elements into an optimal geometry.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to improve potency, selectivity, or pharmacokinetic profiles. uran.ua Fluorine itself is often considered a bioisostere of hydrogen. Its strategic placement can block metabolic pathways or introduce favorable interactions without significantly altering the molecular size. nih.gov
In the context of this compound derivatives, bioisosteric replacement can be employed in several ways. The trifluoromethyl (CF₃) group, for example, has been successfully used as a bioisostere for an aliphatic nitro (NO₂) group in designing cannabinoid receptor modulators, resulting in compounds with greater potency and improved metabolic stability. nih.gov This demonstrates the potential of using fluorine-containing groups to replace other functionalities on the THIQ scaffold or its substituents.
Furthermore, other parts of the molecule can be modified. For instance, amide or ester linkages in a side chain could be replaced with more stable bioisosteres like triazoles or oxadiazoles to improve metabolic stability while maintaining the necessary geometry for biological activity.
Table 2: Examples of Bioisosteric Replacements in Drug Design
| Original Group | Bioisosteric Replacement | Potential Advantage(s) |
|---|---|---|
| Hydrogen (H) | Fluorine (F) | Blocks metabolic oxidation, alters electronics, introduces new interactions. nih.gov |
| Methyl (CH₃) | Trifluoromethyl (CF₃) | Increases lipophilicity, can act as a hydrogen bond acceptor. |
| Nitro (NO₂) | Trifluoromethyl (CF₃) | Improves metabolic stability and potency. nih.gov |
| Amide (-CONH-) | Reverse Amide (-NHCO-) | Alters hydrogen bonding pattern, can improve stability. |
| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa, increased metabolic stability. |
Impact of Stereochemistry on Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like enzymes and receptors. The tetrahydroisoquinoline scaffold can contain one or more stereocenters, most commonly at the C1 position if it is substituted. The absolute configuration (R or S) at these centers can have a dramatic impact on biological activity.
For example, in the development of CXCR4 antagonists, the chirality of a related (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold was a key feature. nih.govnih.gov However, in some cases, removing the chirality can lead to analogs that are more synthetically accessible while retaining activity. nih.govnih.gov Conversely, many therapeutic agents based on the THIQ skeleton are single enantiomers, as one enantiomer is often significantly more potent or has a better safety profile than the other. The synthesis of optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids is an area of active research, highlighting the importance of controlling stereochemistry. nih.gov
For any derivative of this compound that is chiral, it is essential to separate and test the individual enantiomers. The different spatial orientations of substituents on the (R) and (S) isomers will dictate how they fit into a chiral binding site. The fluorine atoms at positions 6, 7, and 8, while not creating a chiral center themselves, contribute to a specific electronic and steric environment that will influence how the different stereoisomers of a derivative interact with their biological target.
Computational and Theoretical Studies on 6,7,8 Trifluoro 1,2,3,4 Tetrahydroisoquinoline and Analogues
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. These techniques are crucial in drug discovery for identifying and optimizing potential therapeutic agents.
For tetrahydroisoquinoline derivatives, molecular docking has been employed to understand their interactions with various biological targets. For instance, studies on substituted THIQs have explored their binding to receptors like the KRas protein and VEGF receptor, which are implicated in cancer and angiogenesis. nih.gov These simulations can reveal key interactions, such as hydrogen bonds between the amide oxygen of the THIQ scaffold and amino acid residues like GLU 885 in the VEGF receptor. nih.gov Similarly, docking studies of 1-benzyl tetrahydroisoquinolines (BTHIQs) with the human dopamine D2 receptor have provided a detailed picture of their binding interactions from both structural and energetic perspectives. nih.gov
In the context of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline, the fluorine atoms are expected to play a significant role in modulating ligand-target interactions. Fluorine can participate in hydrogen bonds and other noncovalent interactions, potentially altering the binding affinity and selectivity of the molecule. researchgate.net Docking simulations of fluorinated THIQ analogues would help in predicting their preferred binding poses and identifying key interactions with target proteins. For example, a study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives used homology modeling and molecular docking to understand their binding pattern as sigma-2 receptor ligands. nih.gov Such computational approaches can guide the design of novel THIQ derivatives with improved pharmacological profiles. nih.govscispace.com
Molecular dynamics (MD) simulations further enhance the understanding obtained from docking by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com MD simulations can assess the stability of the docked pose and reveal conformational changes that may occur upon ligand binding. nih.gov For example, MD simulations of complexes involving THIQ derivatives and targets like E. coli DNA gyrase B have been used to evaluate the stability of the ligand within the binding pocket. nih.gov
| THIQ Analogue | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Substituted THIQs | KRas protein, VEGF receptor | Identified crucial hydrogen bonding interactions with active site residues. | nih.gov |
| 1-Benzyl THIQs | Human dopamine D2 receptor | Elucidated structural and energetic aspects of binding interactions. | nih.gov |
| 6,7-Dimethoxy THIQ derivatives | Sigma-2 receptor | Understood binding patterns to guide the design of selective ligands. | nih.gov |
| THIQ-dipeptide conjugates | E. coli DNA gyrase B | Revealed binding affinities and interaction networks within the active pocket. | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics.
For THIQ derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to simulate geometric parameters and vibrational assignments. researchgate.net These calculations can accurately reproduce key bond lengths and angles. researchgate.net The presence of fluorine atoms in this compound significantly influences its electronic properties due to fluorine's high electronegativity. DFT studies on fluorinated amides have shown that organic fluorine plays a major role in altering molecular packing characteristics. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.govschrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govedu.krd Conversely, a small gap indicates a molecule is more reactive. edu.krd
DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net For a chlorinated THIQ analogue, FMO evaluation indicated the HOMO was localized around the chlorinated region, suggesting a strong electron-donating site, while the LUMO was centered on the ring system. researchgate.net This analysis helps in understanding the sites susceptible to electrophilic and nucleophilic attack. nih.gov The HOMO-LUMO energy gap can be correlated with the electronic and optical properties of a molecule. nih.govedu.krd
Global chemical reactivity descriptors derived from DFT calculations, such as chemical potential (μ), electrophilicity (ω), and chemical hardness (η), provide further insights into the reactivity of a molecule. researchgate.net
Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Potential (μ) , related to electronegativity, describes the tendency of electrons to escape from a system. edu.krd
Electrophilicity (ω) quantifies the ability of a species to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. Studies on THIQ analogues have used these descriptors to characterize their kinetic stability and electron-donating power. researchgate.netresearchgate.net For example, a chlorinated THIQ was found to have moderate kinetic stability but sufficient electron-donating capacity to engage in targeted interactions. researchgate.net
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Chemical Potential | μ | Indicates the tendency of electrons to escape. |
| Electrophilicity | ω | Quantifies the ability to accept electrons. |
Conformational Analysis and Dynamics via Theoretical Approaches
The tetrahydroisoquinoline ring is not planar and can adopt different conformations. Theoretical approaches are essential for analyzing the potential energy surface and identifying the most stable conformers of THIQ and its derivatives.
DFT and ab-initio calculations have been used to study the conformers of the parent 1,2,3,4-tetrahydroisoquinoline (B50084). researchgate.net These studies revealed that the global minimum in the ground state (S0) is a twisted conformer, with two low-energy forms corresponding to the axial and equatorial positions of the N-H proton. researchgate.net The presence of substituents, such as the fluorine atoms in this compound, will influence the conformational preferences. Computational studies on tetrafluorinated diphenyl tetrahydroisoquinolines have demonstrated that weak interactions involving organic fluorine, such as intramolecular C–H···F hydrogen bonds, can be significant in controlling the molecular conformation. researchgate.net
Molecular dynamics simulations can be used to explore the conformational landscape and dynamics of these molecules over time, providing a more complete picture of their flexibility and behavior in different environments. nih.gov
Mechanistic Studies of Reaction Pathways
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions used to synthesize complex molecules. The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is often achieved through reactions like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in acidic conditions to form a 3,4-dihydroisoquinoline (B110456), which can then be reduced to a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com Mechanistic studies suggest the reaction can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway depending on the reaction conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org DFT calculations can be used to model these intermediates and transition states to determine the most energetically favorable pathway.
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. depaul.eduthermofisher.com The mechanism begins with the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution. depaul.edu Theoretical studies can help to understand the energetics of each step and the role of catalysts. depaul.edu The synthesis of fluorinated THIQ analogues often requires specific strategies, and computational studies can aid in optimizing these synthetic routes. nih.govthieme.de
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H, ¹³C, and other nuclei like ¹⁹F, it is possible to map the carbon skeleton, identify the chemical environment of each atom, and establish connectivity.
¹H and ¹³C NMR Techniques
¹H NMR Spectroscopy: The proton NMR spectrum of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline would provide key information about the aliphatic and aromatic regions of the molecule.
Aliphatic Region: The protons on carbons C1, C3, and C4 of the tetrahydroisoquinoline ring would appear in the upfield region of the spectrum. Typically, the C4 protons (adjacent to the aromatic ring) would resonate around 2.8-3.0 ppm, the C3 protons (adjacent to the nitrogen) around 3.2-3.5 ppm, and the C1 protons (between the nitrogen and aromatic ring) around 4.0-4.3 ppm. These signals would likely appear as triplets or complex multiplets due to coupling with adjacent protons.
Aromatic Region: The single aromatic proton at the C5 position is expected to appear significantly downfield, likely in the range of 6.8-7.2 ppm. Its multiplicity would be a complex multiplet due to coupling with the neighboring fluorine atoms at C6 and C8.
N-H Proton: The proton on the nitrogen atom (N-H) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
For comparison, the experimental ¹H NMR data for the analogous compound 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride shows characteristic signals for the aliphatic protons, providing a basis for these predictions. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.
Aliphatic Carbons: The C1, C3, and C4 carbons would appear in the upfield region, typically between 25 and 50 ppm.
Aromatic Carbons: The aromatic carbons (C4a, C5, C6, C7, C8, C8a) would resonate in the downfield region (110-160 ppm). The carbons directly bonded to fluorine (C6, C7, C8) would show large one-bond carbon-fluorine coupling constants (¹JCF), which are typically in the range of 240-260 Hz, appearing as doublets. Smaller two- and three-bond couplings (²JCF, ³JCF) would also be observed for other carbons in the aromatic ring, leading to more complex splitting patterns.
The following table presents predicted ¹³C NMR chemical shifts and key coupling constants for the target molecule, based on data from related fluorinated aromatic compounds and the parent 1,2,3,4-tetrahydroisoquinoline (B50084). mdpi.comspectrabase.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (Hz) |
|---|---|---|---|
| C1 | ~45 | t | - |
| C3 | ~42 | t | - |
| C4 | ~28 | t | - |
| C4a | ~125 | m | Small ³JCF |
| C5 | ~115 | dd | ²JCF from F6, ⁴JCF from F8 |
| C6 | ~150 | ddd | Large ¹JCF, ²JCF from F7 |
| C7 | ~152 | ddd | Large ¹JCF, ²JCF from F6 & F8 |
| C8 | ~148 | ddd | Large ¹JCF, ²JCF from F7 |
| C8a | ~120 | m | Small ³JCF |
Two-Dimensional NMR (COSY, COLOC) for Connectivity and Long-Range Coupling
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Strong cross-peaks would be expected between the protons at C3 and C4, confirming their adjacent relationship in the saturated ring. Weaker correlations might be observed between the C1 and C3 protons if N-H exchange is slow.
COLOC (Correlation Spectroscopy for Long-Range Couplings) or HMBC (Heteronuclear Multiple Bond Correlation): These experiments map long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be crucial for assigning the quaternary aromatic carbons. For example, the aromatic proton H5 would show correlations to carbons C4, C4a, C6, and C7, while the aliphatic protons at C1 and C4 would show correlations to the aromatic carbons C8a and C4a, respectively, confirming the fusion of the two rings.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₈F₃N), the expected exact mass of the molecular ion [M]⁺ would be approximately 189.06 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The electron ionization (EI) mass spectrum of tetrahydroisoquinolines typically shows a prominent molecular ion peak. The primary fragmentation pathway involves cleavage of the bond beta to the aromatic ring and alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation for amines. nih.gov This would involve the loss of a hydrogen atom from C1 to form a stable iminium cation.
A common fragmentation pattern for tetrahydroisoquinolines is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. nih.gov For the parent 1,2,3,4-tetrahydroisoquinoline, the base peak is often observed at m/z 132, corresponding to the [M-H]⁺ ion. chemicalbook.com Another significant fragment is seen at m/z 104.
| Ion | Predicted m/z | Proposed Identity/Origin |
|---|---|---|
| [M]⁺ | 189 | Molecular Ion |
| [M-H]⁺ | 188 | Loss of H radical from C1 (α-cleavage) |
| [M-C₂H₄]⁺ | 161 | Retro-Diels-Alder (RDA) fragmentation |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. To date, no crystal structure for this compound has been reported in crystallographic databases.
If suitable single crystals could be grown, this technique would confirm the connectivity established by NMR and provide invaluable insight into the molecule's conformation. The analysis would reveal the puckering of the tetrahydroisoquinoline ring, which typically adopts a half-chair conformation. nih.gov Furthermore, it would detail how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H group. The crystal structures of several substituted tetrahydroisoquinoline derivatives have been determined, providing a solid foundation for comparison. nih.gov
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a compound and, for chiral molecules, determining the ratio of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
The 1,2,3,4-tetrahydroisoquinoline scaffold is chiral if there is a substituent at the C1 position, or if substitution patterns create planar chirality. Even without a C1 substituent, the molecule itself is prochiral. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.
The separation is achieved using a chiral stationary phase (CSP). For tetrahydroisoquinoline analogues, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are commonly and effectively used. nih.govnih.gov The mobile phase typically consists of a mixture of a nonpolar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. nih.gov By developing a suitable chiral HPLC method, the two enantiomers of a chiral derivative of this compound could be resolved, allowing for their quantification.
Gas Chromatography (GC) with Chiral Derivatization
Gas chromatography (GC) coupled with chiral derivatization is a powerful and frequently employed analytical technique for the enantioselective analysis of chiral compounds such as this compound. This approach is particularly valuable for molecules that are not readily separable on commercially available chiral stationary phases or for those that exhibit poor chromatographic performance due to their polarity or high boiling points. scirp.org The fundamental principle of this method involves the pre-column reaction of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral GC column. scirp.org
The selection of an appropriate chiral derivatizing agent is paramount to the success of the analysis. For amino compounds like this compound, which contains a secondary amine, acylating reagents are commonly utilized. A notable example of a successful derivatizing agent for substituted tetrahydroisoquinolines is (–)-(1R)-menthyl chloroformate. scirp.org The reaction of the enantiomers of the tetrahydroisoquinoline with this reagent leads to the formation of diastereomeric carbamates. These carbamates are generally more volatile and thermally stable than the parent compounds, making them amenable to GC analysis.
The derivatization reaction must proceed to completion to ensure that the ratio of the formed diastereomers accurately reflects the initial enantiomeric composition of the analyte. The successful formation of these diastereomeric carbamates allows for their resolution on a non-polar achiral capillary column, which offers high separation efficiency and thermal stability. scirp.org The separation is based on the differences in the spatial arrangement of the newly formed diastereomers, which leads to differential interactions with the stationary phase.
Following separation on the GC column, the diastereomers are detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS). The use of GC-MS is particularly advantageous as it not only provides quantitative information based on the peak areas of the separated diastereomers but also confirms their structural identity through mass spectral data. scirp.org The enantiomeric excess (ee) of the original sample can then be calculated from the relative peak areas of the two diastereomeric products.
Detailed Research Findings
While specific research detailing the chiral derivatization and subsequent GC analysis of this compound is not extensively documented in publicly available literature, a comprehensive study on a series of substituted tetrahydroisoquinolines provides a robust framework for this analytical approach. scirp.org In this research, various chiral substituted tetrahydroisoquinolines were successfully derivatized with (–)-(1R)-menthyl chloroformate, and the resulting diastereomeric carbamates were resolved on an achiral VF-1ms capillary column. scirp.org
The study demonstrated that this method is applicable to a range of tetrahydroisoquinolines with differing electronic and steric properties, achieving excellent resolution factors (R > 1.5) in all cases. scirp.org This indicates a high degree of separation between the diastereomeric peaks, allowing for accurate quantification. The conversion to the corresponding carbamates was reported to be 100%, ensuring the integrity of the enantiomeric analysis. scirp.org
The instrumental conditions for such an analysis are critical for achieving optimal separation. A typical setup would involve a high-resolution capillary GC system. The following table outlines the instrumental parameters used in the analysis of analogous substituted tetrahydroisoquinolines, which would serve as a starting point for the analysis of this compound. scirp.org
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized Tetrahydroisoquinolines
| Parameter | Value |
|---|---|
| Column | Varian VF-1ms (60 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Nitrogen |
| Flow Rate | 0.5 mL/min |
| Injector Temperature | 300°C |
| Split Ratio | 1:25 |
| Injection Volume | 1 µL |
| Oven Temperature Program | 100°C (hold 1 min), then 10°C/min to 300°C (hold 10 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
For structural confirmation, a GC-MS system can be employed with similar chromatographic conditions. The mass spectrometer parameters would be optimized to provide clear mass spectra of the diastereomeric carbamates. An example of such parameters is provided below.
Table 2: Illustrative Mass Spectrometry (MS) Parameters for the Analysis of Derivatized Tetrahydroisoquinolines
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Transfer Line Temperature | 180°C |
| Ion Trap Temperature | 150°C |
The successful application of this chiral derivatization GC methodology to a variety of substituted tetrahydroisoquinolines strongly suggests its applicability to this compound. The fluorine substituents are not expected to interfere with the derivatization of the secondary amine and may even enhance the volatility of the resulting carbamates, potentially improving chromatographic performance.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of C1-chiral tetrahydroisoquinolines is a major focus in organic chemistry. rsc.org Future research on 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline will undoubtedly prioritize the creation of its single-enantiomer forms. This will likely involve the development and application of novel catalytic systems.
Key research thrusts are expected to include:
Asymmetric Hydrogenation and Transfer Hydrogenation: Transition-metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are highly effective for the asymmetric hydrogenation of cyclic imines (3,4-dihydroisoquinolines), which are common precursors to THIQs. organic-chemistry.orgnih.gov Future work will likely adapt these systems to the electron-deficient nature of the trifluorinated precursor, optimizing ligands and reaction conditions to achieve high yields and enantiomeric excess (e.e.).
Organocatalysis: Chiral Brønsted acids and other organocatalysts have emerged as powerful tools for enantioselective reactions. dntb.gov.ua These metal-free systems could be applied to Pictet-Spengler type reactions or other cyclization strategies to construct the chiral trifluorinated THIQ core, offering a complementary approach to transition metal catalysis.
Table 1: Potential Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Reaction | Key Features | Potential Outcome for this compound |
|---|---|---|---|
| Chiral Phosphine-Metal Complexes (e.g., Ru/Rh-TsDPEN) | Asymmetric Transfer Hydrogenation (ATH) | High efficiency, excellent enantioselectivity for various DHIQs. organic-chemistry.org | High enantiomeric excess (>95% e.e.) in the reduction of the corresponding dihydroisoquinoline precursor. |
| Chiral Phosphoric Acids (CPA) | Organocatalytic Pictet-Spengler Reaction | Metal-free, mild reaction conditions, good stereocontrol. | Enantioselective cyclization to form the chiral THIQ scaffold from a suitable fluorinated phenylethylamine derivative. |
Exploration of New Functionalization Strategies for Complex Derivatives
To explore the chemical space around the this compound scaffold, new methods for its selective functionalization are required. The electronic properties of the trifluorinated ring and the reactivity of the tetrahydroisoquinoline core present unique challenges and opportunities for synthetic chemists.
Future research will likely focus on:
C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy for modifying core structures. Research will likely target the selective C1-functionalization of the N-protected THIQ core via oxidative coupling reactions, allowing for the introduction of a wide range of alkyl, aryl, and other groups. nih.govacs.org The electron-withdrawing nature of the fluorine atoms could influence the reactivity of the benzylic C1-H bond.
Late-Stage Diversification: Developing reactions to modify the fluorinated aromatic ring, possibly through nucleophilic aromatic substitution (SNAr) by displacing one of the fluorine atoms, could provide access to a new range of derivatives. This would enable the introduction of various functionalities at the 6, 7, or 8-positions, which is often challenging to achieve through traditional multi-step synthesis.
Flow Chemistry and Automation: The use of microreactors and automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of libraries of complex derivatives for biological screening. organic-chemistry.org
Table 2: Prospective Functionalization Strategies
| Strategy | Target Position | Reagents/Conditions | Potential Derivatives |
|---|---|---|---|
| Oxidative C(sp³)–H Arylation | C1 | Oxidant (e.g., DDQ), Aryl Grignard reagents. nih.gov | C1-Aryl-6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinolines. |
| Aza-Henry Reaction | C1 | Copper nanocatalyst, nitromethane. acs.org | C1-(Nitromethyl)-6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinolines. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an indispensable tool for modern drug discovery and catalyst design. scirp.org For a molecule like this compound, computational approaches can provide deep insights and guide experimental efforts, saving significant time and resources.
Future directions in this area include:
Predicting Reactivity and Site-Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the most likely sites for functionalization. researchgate.net This would be crucial for designing selective C-H functionalization or SNAr reactions.
Catalyst and Ligand Design: Computational modeling can help in the rational design of new chiral ligands for enantioselective synthesis. By simulating the transition states of catalytic cycles, researchers can predict which ligand structures will afford the highest enantioselectivity. dntb.gov.ua
Machine Learning for Reaction Prediction: The application of machine learning and artificial intelligence to predict the outcomes of chemical reactions is a rapidly growing field. rsc.org Such models could be trained on datasets of reactions involving fluorinated heterocycles to predict optimal conditions for the synthesis and derivatization of the target molecule.
Modeling Bio-molecular Interactions: Molecular docking and dynamics simulations can predict how different derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This predictive power helps prioritize which derivatives to synthesize for biological evaluation. mdpi.comnih.gov
Integration of Synthetic Chemistry with Advanced Biological Probes
The unique properties of fluorine make fluorinated compounds highly valuable as probes for biological systems. The integration of synthetic efforts with their application as advanced probes is a promising future direction.
Key areas of exploration are:
Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET imaging. The development of methods to introduce ¹⁸F into the this compound scaffold could lead to novel PET radiotracers for imaging neuroreceptors or other targets in the central nervous system. researchgate.net
Fluorogenic Probes: The strategic placement of fluorophores on the THIQ scaffold could lead to the development of fluorogenic probes. These molecules are designed to "turn on" their fluorescence upon binding to a specific biological target, enabling high-contrast imaging in living cells. nih.gov
¹⁹F Magnetic Resonance Spectroscopy (¹⁹F MRS): The fluorine atoms on the molecule provide a unique spectroscopic handle. ¹⁹F MRS could be used to study the molecule's interaction with biological macromolecules in vitro, providing information on binding events and conformational changes without the need for other labels.
The convergence of these research directions will be critical for harnessing the full scientific potential of this compound, transforming it from a synthetic target into a valuable tool for chemistry, biology, and medicine.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 6,7,8-trifluoro-1,2,3,4-tetrahydroisoquinoline to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as temperature, solvent choice, and reagent stoichiometry. For fluorinated tetrahydroisoquinolines, cyclization of precursors (e.g., 6,7-difluoro-substituted intermediates) under acidic or basic conditions is common. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can reduce reaction time and improve purity . Use anhydrous solvents (e.g., acetonitrile or THF) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. What fluorination methods are most effective for introducing fluorine atoms at the 6,7,8-positions of tetrahydroisoquinoline?
- Methodological Answer : Electrophilic fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is preferred for regioselective fluorination. For example, fluorination at the 8-position can be achieved via radical trifluoromethylation with Cu(I) catalysis. Nucleophilic fluorination (e.g., KF or AgF) may require halogen-exchange precursors (e.g., 8-chloro derivatives). Reaction monitoring via TLC or HPLC is critical to track fluorination efficiency .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorine substitution patterns. and NMR resolve backbone structure.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, especially for chiral analogs .
Advanced Research Questions
Q. How do substitution patterns (6-F vs. 7-F vs. 8-F) influence the biological activity of tetrahydroisoquinoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with single or multiple fluorine substitutions. For example:
- 6-Fluoro : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.
- 7-Fluoro : Modulates electron density, affecting receptor binding (e.g., serotonin or dopamine receptors).
- 8-Trifluoromethyl : Increases metabolic stability due to steric and electronic effects .
- Experimental Design : Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking to correlate substituent effects with activity .
Q. What are the mechanistic pathways for unexpected side reactions during fluorination of tetrahydroisoquinolines?
- Methodological Answer : Side reactions (e.g., defluorination or ring oxidation) often arise from harsh conditions. For example:
- Radical Pathways : Use ESR spectroscopy to detect transient intermediates.
- Acid/Base Sensitivity : Monitor pH to prevent decomposition of the tetrahydroisoquinoline core.
- Mitigation Strategies : Add radical scavengers (e.g., TEMPO) or optimize reaction time/temperature .
Q. How can microwave-assisted synthesis improve the scalability of 6,7,8-trifluoro-tetrahydroisoquinoline production?
- Methodological Answer : Microwave irradiation accelerates reaction kinetics by enhancing energy transfer. Key parameters:
- Power : 150–300 W for controlled heating.
- Solvent : Use polar solvents (e.g., DMF or DMSO) to absorb microwaves efficiently.
- Yield Improvement : Reported yields increase by 15–30% compared to conventional methods, with reduced byproducts .
Q. How do conflicting data on bioactivity between in vitro and in vivo studies for fluorinated tetrahydroisoquinolines arise?
- Methodological Answer : Discrepancies often stem from:
- Metabolic Instability : In vivo degradation via cytochrome P450 enzymes (e.g., CYP3A4).
- Solubility Issues : Poor aqueous solubility limits bioavailability.
- Resolution Strategy : Conduct metabolite profiling (LC-MS/MS) and formulate with co-solvents (e.g., PEG 400) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
